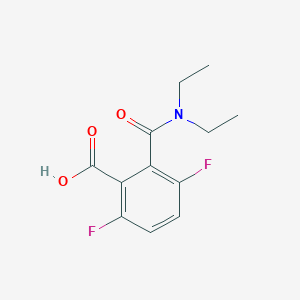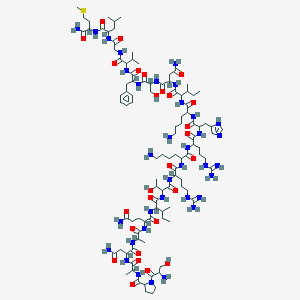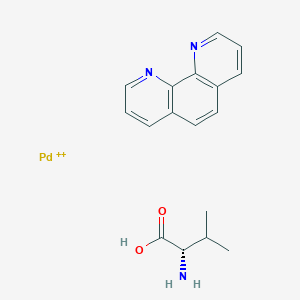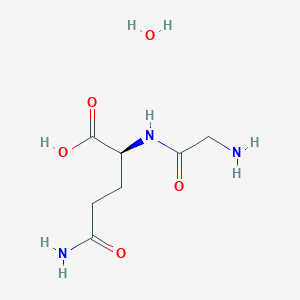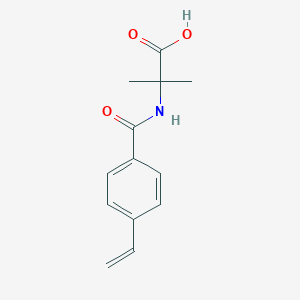
2-甲基-3-硝基苯甲酸甲酯
概述
描述
Methyl 2-methyl-3-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. These are compounds containing a nitrobenzoate moiety, which consists of a benzoate group (benzoic acid derivative) with a nitro group attached to it. The specific structure and properties of methyl 2-methyl-3-nitrobenzoate can be inferred from studies on similar compounds.
Synthesis Analysis
The synthesis of related nitrobenzoate esters typically involves the reaction of an appropriate benzoic acid derivative with an alcohol in the presence of a dehydrating agent or catalyst. For instance, methyl 3-nitrobenzoate can be synthesized through a Fischer esterification reaction, which is a one-pot reaction that can be completed within a short time frame . Similarly, other nitrobenzoate derivatives have been synthesized by reacting the corresponding benzoic acid with an alcohol or by modifying the benzoic acid precursor followed by esterification .
Molecular Structure Analysis
The molecular structure of nitrobenzoate esters is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, the structure of methyl 4-hydroxy-3-nitrobenzoate was determined using IR and NMR, revealing the presence of specific functional groups and the overall molecular framework . Single-crystal X-ray diffraction studies provide detailed information about the geometrical parameters of the molecules, which can be compared with computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
Nitrobenzoate esters can undergo various chemical reactions, including ester hydrolysis and C-S bond fission. For instance, alkyl nitrobenzoates have been shown to undergo carbon-sulfur bond fission with sodium hydroxide solution, in addition to alkaline ester hydrolysis . These reactions are important for understanding the reactivity and potential applications of nitrobenzoate esters in chemical synthesis and pharmaceutical development.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoate esters, such as their hyperpolarizability, vibrational wavenumbers, and molecular electrostatic potential (MEP), can be studied using various spectroscopic and computational techniques. The first hyperpolarizability is a measure of the nonlinear optical properties of the molecule, which can be significant for materials science applications . The HOMO and LUMO analysis provides insights into the charge transfer within the molecule, which is relevant for understanding its electronic properties . The crystal structure of these compounds often features non-covalent interactions such as hydrogen bonding and π-stacking, which contribute to the stability and packing of the molecules in the solid state .
科学研究应用
溶解度和热力学性质:研究了相关硝基苯甲酸在各种溶剂中的溶解度,这对于了解它们在不同环境中的行为至关重要。这些研究提供了对涉及此类化合物的化学过程的开发和优化的至关重要的见解 (Hart 等人,2017);(He 等人,2018);(Wu 等人,2016)。
分析方法:已经开发了定量测定相关硝基苯甲酸的技术,例如气相色谱法。这些方法对于研究和生产环境中的纯度分析和监测非常重要 (Xue 和 Nan,2002)。
合成和化学反应:已经对各种硝基苯甲酸衍生物的合成进行了研究,这些衍生物是化学反应中的重要中间体。了解这些合成过程对于开发新化合物和产品至关重要 (Mei 等人,2018);(Yi-fen 等人,2010)。
药物研究:已经研究了一些硝基苯甲酸在药物应用中的潜力,例如开发新型抗转移药物。这突出了这些化合物在药物化学领域的重要性 (Chen 等人,2011)。
作用机制
Target of Action
Methyl 2-methyl-3-nitrobenzoate is a chemical compound used primarily in the synthesis of other compounds . Its primary targets are therefore the molecules it reacts with during these synthesis processes.
Mode of Action
The mode of action of Methyl 2-methyl-3-nitrobenzoate is primarily through its participation in chemical reactions. For instance, it is used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1(2H)-one, and 5-nitroisocoumarin . The nitro group in the compound can participate in electrophilic aromatic substitution reactions . The carbonyl group is an electron withdrawing group (EWG) which deactivates the benzene ring. Protonation of the ester carbonyl group by the solvent (H2SO4) increases even further its EW effect .
Biochemical Pathways
As a synthetic reagent, Methyl 2-methyl-3-nitrobenzoate is involved in various chemical reactions rather than specific biochemical pathways. The exact pathways it affects would depend on the specific reactions it is used in and the compounds it is used to synthesize .
Result of Action
The primary result of Methyl 2-methyl-3-nitrobenzoate’s action is the synthesis of other compounds. For example, it can be used to produce methyl indole-4-carboxylate, 5-aminoisoquinolin-1(2H)-one, and 5-nitroisocoumarin . The exact molecular and cellular effects would depend on the specific compounds it is used to synthesize.
Action Environment
The action of Methyl 2-methyl-3-nitrobenzoate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the nitration reaction it participates in is typically carried out in acidic conditions
安全和危害
属性
IUPAC Name |
methyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGFIMLHZTLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345017 | |
| Record name | Methyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-nitrobenzoate | |
CAS RN |
59382-59-1 | |
| Record name | Methyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-nitrobenzoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-methyl-3-nitrobenzoate in organic synthesis?
A: Methyl 2-methyl-3-nitrobenzoate serves as a crucial starting material for synthesizing various indole derivatives. [, ] Indoles are a significant class of heterocyclic compounds found in numerous natural products and pharmaceuticals, making the efficient synthesis of indole scaffolds highly relevant.
Q2: How is Methyl 2-methyl-3-nitrobenzoate utilized in the synthesis of indoles?
A: Methyl 2-methyl-3-nitrobenzoate can be transformed into indoles through different synthetic routes. One approach involves its conversion to substituted isocoumarin derivatives, which can be further modified to yield methyl indole-4-carboxylate. Another method involves a palladium-catalyzed reductive N-heteroannulation reaction with nitrostyrenes derived from Methyl 2-methyl-3-nitrobenzoate, leading to the formation of various indole compounds.
Q3: What are the advantages of using palladium catalysts in the synthesis of indoles from Methyl 2-methyl-3-nitrobenzoate?
A: Palladium catalysts offer several benefits in this synthetic context. They enable the efficient reductive N-heteroannulation of nitrostyrenes, providing a direct route to indoles. Additionally, palladium-catalyzed reactions often exhibit high selectivity and can be performed under relatively mild conditions, contributing to their attractiveness for indole synthesis.
Q4: What research has been done on the thermal properties of Methyl 2-methyl-3-nitrobenzoate?
A: Research has been conducted to measure the thermal conductivity of Methyl 2-methyl-3-nitrobenzoate in binary and ternary mixtures with acetonitrile and N-Bromosuccinimide. Understanding these properties is crucial for various applications, including reaction optimization, process design, and safety assessments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

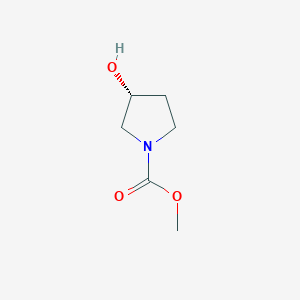

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
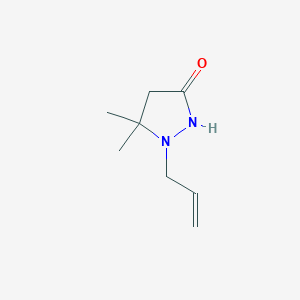

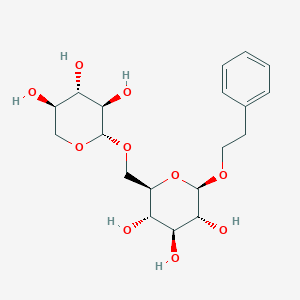


![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
